4-(Chloromethyl)-2-methoxyphenyl acetate
Overview
Description
4-(Chloromethyl)-2-methoxyphenyl acetate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chloromethyl group at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxyphenyl acetate typically involves the chloromethylation of 2-methoxyphenyl acetate. One common method is the reaction of 2-methoxyphenyl acetate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-(azidomethyl)-2-methoxyphenyl acetate.
Oxidation: Formation of 4-(chloromethyl)-2-hydroxyphenyl acetate or 4-(chloromethyl)-2-formylphenyl acetate.
Reduction: Formation of 4-(chloromethyl)-2-methoxyphenyl alcohol.
Scientific Research Applications
4-(Chloromethyl)-2-methoxyphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and the development of biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxyphenyl acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxy and acetate groups can influence the compound’s solubility, stability, and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)phenyl acetate: Lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxyphenyl acetate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-2-methoxyphenyl acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness
4-(Chloromethyl)-2-methoxyphenyl acetate is unique due to the presence of both the chloromethyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(chloromethyl)-2-methoxyphenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIMLUZGZWFOST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CCl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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